(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide 10, 11-Dihydroxycarbamazepine, also known as carbazepine 10, 11-diol or CBZ-diol, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 10, 11-Dihydroxycarbamazepine is considered to be a practically insoluble (in water) and relatively neutral molecule. 10, 11-Dihydroxycarbamazepine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 10, 11-dihydroxycarbamazepine is primarily located in the cytoplasm. 10, 11-Dihydroxycarbamazepine can be biosynthesized from carbamazepine-10, 11-epoxide through its interaction with the enzyme epoxide hydrolase 1. In humans, 10, 11-dihydroxycarbamazepine is involved in the carbamazepine metabolism pathway.
(10S,11S)-dihydroxy-10,11-dihydrocarbamazepine is the (10S,11S)-enantiomer of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine. It is an enantiomer of a (10R,11R)-dihydroxy-10,11-dihydrocarbamazepine.
Brand Name: Vulcanchem
CAS No.: 58955-93-4
VCID: VC20764747
InChI: InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Molecular Formula: C₁₅H₁₄N₂O₃
Molecular Weight: 270.28 g/mol

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

CAS No.: 58955-93-4

Cat. No.: VC20764747

Molecular Formula: C₁₅H₁₄N₂O₃

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide - 58955-93-4

CAS No. 58955-93-4
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.28 g/mol
IUPAC Name (5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m0/s1
Standard InChI Key PRGQOPPDPVELEG-KBPBESRZSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3N2C(=O)N)O)O
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O

Chemical Identity and Structure

Basic Identification

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide provide insight into its behavior in biological systems and its potential applications in pharmaceutical research. These properties are summarized in Table 1.

Table 1: Key Physical and Chemical Properties

PropertyValueMethod of Determination
Molecular Weight270.28 g/molComputed by PubChem 2.2 (2021.10.14)
Molecular FormulaC15H14N2O3Derived from structure
Stereochemistry(10S,11S) configurationStructural analysis
Creation Date2005-08-08PubChem database
Modification Date2025-03-01PubChem database

The molecular weight of 270.28 g/mol places this compound in a range typical for many pharmaceutical compounds, potentially contributing to its favorable pharmacokinetic properties .

Stereochemistry

The stereochemistry of (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is a defining feature of this compound. It specifically refers to the (10S,11S)-enantiomer of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, which distinguishes it from the corresponding (10R,11R)-enantiomer . This stereochemical specificity likely influences its biological activity and metabolic processing.

Nomenclature and Synonyms

Official Nomenclature

The IUPAC name for this compound is (5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b]benzazepine-11-carboxamide, which was computed by Lexichem TK 2.7.0 as part of the PubChem release from October 14, 2021 . This systematic naming follows established chemical nomenclature rules to precisely describe the compound's structure.

Common Synonyms

The compound is known by multiple synonyms in scientific literature and databases, reflecting its importance in different research contexts. These synonyms are listed in Table 2.

Table 2: Known Synonyms for (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide

SynonymTypeRegistry
58955-93-4Registry NumberCAS
(10S,11S)-dihydroxy-10,11-dihydrocarbamazepineChemical Name-
rac trans-10,11-Dihydro-10,11-dihydroxy CarbamazepineChemical Name-
10,11-trans-Dihydroxy-10,11-dihydrocarbamazepineChemical Name-
9WR2Y6JJ6AIdentifierUNII
Carbamazepine diolCommon Name-
CGP 10000Research Code-
DihydroxycarbamazepineCommon Name-
DiOH-CBZAbbreviation-
CHEBI:83815Database IdentifierChEBI

This extensive list of synonyms facilitates cross-referencing across different databases and literature sources .

Biological Role and Pharmacology

Metabolic Pathway

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is a significant component of the Carbamazepine Metabolism Pathway . As a metabolite of carbamazepine, it plays a role in the biotransformation and eventual elimination of this widely used antiepileptic medication. Understanding the formation and further metabolism of this compound is crucial for comprehending carbamazepine's pharmacokinetics and potential drug interactions.

Tissue Distribution

Research has identified specific tissues where (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is commonly found. The compound has been detected primarily in the kidney and liver, which are the main organs involved in drug metabolism and elimination . This tissue distribution pattern aligns with its role as a metabolite in the carbamazepine pathway.

Cellular Localization

At the cellular level, (10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide has been localized primarily to the cytoplasm . This localization provides insights into the compound's potential interactions with metabolic enzymes and other cellular components, contributing to our understanding of its role in cellular processes.

Applications and Classification

Pharmaceutical Relevance

(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide is classified under pharmaceuticals, specifically within the antiepileptics category, as a transformation product . This classification reflects its relationship to carbamazepine, a widely prescribed antiepileptic medication. The compound's presence as a metabolite makes it relevant for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Research Applications

The compound has been documented in research contexts, including the Parent-Transformation Product Pairs from Eawag (S66 | EAWAGTPS), with a specific DOI reference (10.5281/zenodo.3754448) . This inclusion in transformation product databases highlights its importance in environmental and pharmaceutical research, particularly in studies tracking the fate of pharmaceutical compounds in biological and environmental systems.

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